N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
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Overview
Description
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a tetrahydrotriazine ring, which is further linked to a methanesulfonamide group. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the reaction of cyclohexylamine with formaldehyde and a sulfonamide derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazine ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced triazine derivatives
Substitution: Substituted triazine derivatives with different functional groups
Scientific Research Applications
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: Compounds with similar triazine rings but different substituents.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety but lacking the triazine ring.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different core structures.
Uniqueness
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is unique due to the combination of its triazine ring, cyclohexyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H20N4O2S |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C10H20N4O2S/c1-17(15,16)13-10-11-7-14(8-12-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,11,12,13) |
InChI Key |
JOYXKCXRGSMTGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)C2CCCCC2 |
Origin of Product |
United States |
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